molecular formula C10H11ClN4O2 B1435418 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1803601-84-4

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B1435418
CAS No.: 1803601-84-4
M. Wt: 254.67 g/mol
InChI Key: ZGLIXTHPKWKKOG-UHFFFAOYSA-N
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Description

5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a pyridine moiety, and a carboxylic acid group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and pyridin-4-ylmethyl chloride.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).

  • Catalysts: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used to facilitate the reaction.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction parameters to ensure consistency and purity.

  • Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate.

  • Reduction: The triazole ring can undergo reduction reactions under specific conditions.

  • Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Carboxylate: From oxidation of the carboxylic acid group.

  • Reduced Triazole: From reduction of the triazole ring.

  • Substituted Pyridine: From nucleophilic substitution at the pyridine ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, it may interact with enzymes or receptors in biological systems, leading to specific biochemical responses.

Comparison with Similar Compounds

  • 5-methyl-1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

  • 1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

  • 5-methyl-1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Uniqueness: The presence of the methyl group at the 5-position of the triazole ring and the specific substitution at the pyridine ring make this compound unique compared to its analogs

Properties

IUPAC Name

5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2.ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIXTHPKWKKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-84-4
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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